molecular formula C16H16FN3O4S B2705428 N1-(3-fluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide CAS No. 887204-50-4

N1-(3-fluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide

Cat. No.: B2705428
CAS No.: 887204-50-4
M. Wt: 365.38
InChI Key: GCMARCDDFVQFFC-UHFFFAOYSA-N
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Description

N1-(3-fluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide is a synthetic organic compound characterized by the presence of fluorine, sulfonamide, and oxalamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-fluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide typically involves the following steps:

    Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.

    Introduction of the 3-fluorophenyl group: This step involves the use of a fluorinated aromatic compound, such as 3-fluoroaniline, which is reacted with the oxalamide intermediate.

    Attachment of the 4-sulfamoylphenethyl group: This step involves the reaction of the oxalamide intermediate with a sulfonamide derivative, such as 4-sulfamoylphenethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or continuous flow reactors: These are used to control the reaction parameters such as temperature, pressure, and reaction time.

    Purification techniques: Methods such as crystallization, filtration, and chromatography are employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(3-fluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles such as halides, amines, or alcohols under appropriate conditions (e.g., temperature, solvent).

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives such as amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N1-(3-fluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(3-fluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Binding to active sites: Inhibiting enzyme activity or modulating receptor function.

    Interfering with metabolic pathways: Disrupting key biochemical processes within cells.

    Inducing cellular responses: Triggering signaling pathways that lead to specific cellular outcomes.

Comparison with Similar Compounds

N1-(3-fluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide can be compared with other similar compounds, such as:

    N1-(3-chlorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide: Similar structure but with a chlorine atom instead of fluorine.

    N1-(3-fluorophenyl)-N2-(4-aminophenethyl)oxalamide: Similar structure but with an amino group instead of a sulfonamide group.

    N1-(3-fluorophenyl)-N2-(4-sulfamoylphenyl)oxalamide: Similar structure but without the ethyl linker.

Properties

IUPAC Name

N'-(3-fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O4S/c17-12-2-1-3-13(10-12)20-16(22)15(21)19-9-8-11-4-6-14(7-5-11)25(18,23)24/h1-7,10H,8-9H2,(H,19,21)(H,20,22)(H2,18,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMARCDDFVQFFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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